N'-(2-bromo-4,6-difluorophenyl)-N-(furan-2-ylmethyl)oxamide
Overview
Description
N-(2-bromo-4,6-difluorophenyl)-N’-(2-furylmethyl)ethanediamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4,6-difluorophenyl)-N’-(2-furylmethyl)ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 2,4-difluoroaniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 2-position.
Amidation: The brominated product is then reacted with ethanediamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Furylmethylation: Finally, the intermediate product is reacted with 2-furylmethyl chloride under basic conditions to introduce the furylmethyl group.
Industrial Production Methods
Industrial production of N-(2-bromo-4,6-difluorophenyl)-N’-(2-furylmethyl)ethanediamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,6-difluorophenyl)-N’-(2-furylmethyl)ethanediamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Scientific Research Applications
N-(2-bromo-4,6-difluorophenyl)-N’-(2-furylmethyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-N’-(2-furylmethyl)ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-4,6-difluorophenyl)-N’-(2-thienylmethyl)ethanediamide: Similar structure but with a thienylmethyl group instead of a furylmethyl group.
N-(2-chloro-4,6-difluorophenyl)-N’-(2-furylmethyl)ethanediamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
N-(2-bromo-4,6-difluorophenyl)-N’-(2-furylmethyl)ethanediamide is unique due to the combination of bromine, difluorophenyl, and furylmethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N'-(2-bromo-4,6-difluorophenyl)-N-(furan-2-ylmethyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF2N2O3/c14-9-4-7(15)5-10(16)11(9)18-13(20)12(19)17-6-8-2-1-3-21-8/h1-5H,6H2,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOAILUEMGWXGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2Br)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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